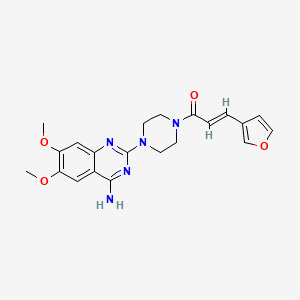
2-(4-(3-(Furan-3-yl)-acryloyl)piperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3-(Furan-3-yl)-acryloyl)piperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(4-(3-(Furan-3-yl)-acryloyl)piperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Quinazoline ring system.
- Functional Groups :
- Furan moiety
- Acryloyl group attached to piperazine
- Dimethoxy substituents
The biological activity of this compound primarily stems from its interaction with various receptors and enzymes in the body. The quinazoline derivatives are known for their ability to act as:
- Alpha-1 adrenergic receptor antagonists : These compounds have demonstrated high binding affinity and selectivity for alpha-1 adrenergic receptors, which are involved in vasoconstriction and blood pressure regulation .
- Inhibition of kinases : Some studies suggest that quinazoline derivatives can inhibit specific kinases involved in cancer progression, thereby exhibiting anti-cancer properties .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Study 1: Antihypertensive Activity
A study evaluated the antihypertensive effects of related quinazoline derivatives. Results indicated that compounds with similar structures to our target compound exhibited significant reductions in systolic and diastolic blood pressure in hypertensive animal models. The mechanism was attributed to selective alpha-1 receptor blockade .
Case Study 2: Antitumor Activity
In vitro studies on cancer cell lines demonstrated that derivatives of this compound inhibited cell growth significantly. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Case Study 3: Antimicrobial Properties
Research conducted on various furan-containing compounds showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis, indicating potential therapeutic applications in treating infections .
Propriétés
Numéro CAS |
70842-93-2 |
|---|---|
Formule moléculaire |
C21H23N5O4 |
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(furan-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C21H23N5O4/c1-28-17-11-15-16(12-18(17)29-2)23-21(24-20(15)22)26-8-6-25(7-9-26)19(27)4-3-14-5-10-30-13-14/h3-5,10-13H,6-9H2,1-2H3,(H2,22,23,24)/b4-3+ |
Clé InChI |
NNMCIWBYFKCLHG-ONEGZZNKSA-N |
SMILES isomérique |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)/C=C/C4=COC=C4)N)OC |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C=CC4=COC=C4)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















